molecular formula C20H25FO3 B022718 9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione CAS No. 3109-01-1

9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione

Cat. No. B022718
CAS RN: 3109-01-1
M. Wt: 332.4 g/mol
InChI Key: IZLVPOBNINIXJM-BUMFJRDRSA-N
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Description

The steroid under discussion is a complex molecule with significant biological activity. It belongs to a class of compounds known for their potent anti-inflammatory properties. The introduction of specific functional groups, such as fluorine atoms, at strategic positions within the steroid framework can significantly alter its biological activity and pharmacokinetic properties.

Synthesis Analysis

Synthesis of this compound involves multiple steps, starting from basic steroid precursors. Key steps include the introduction of halogen atoms, which prevent rearrangement processes that could lead to less active isomers. For example, Toscano et al. (1977) describe the synthesis of related compounds through halogenation, epoxidation, and fluorination steps, indicating the complexity and precision required in the synthetic process (Toscano et al., 1977).

Molecular Structure Analysis

The molecular structure of steroids like 9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione is critical in determining their biological activity. The spatial arrangement of functional groups affects the molecule's interaction with biological targets. For instance, the presence of fluorine atoms can enhance the molecule's lipophilicity, affecting its ability to penetrate cellular membranes.

Chemical Reactions and Properties

Steroids undergo a variety of chemical reactions, including halogenation, hydrogenation, and dehydration. These reactions are essential for modifying the steroid's structure to achieve desired biological activities. Savinova et al. (2020) developed methods for the production of androsta-9(11)-diene-3,17-dione, demonstrating the chemical versatility of these molecules (Savinova et al., 2020).

Physical Properties Analysis

The physical properties of steroids, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The introduction of fluorine atoms, for example, can significantly alter these properties, affecting the compound's formulation and delivery in a pharmaceutical context.

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial for the compound's efficacy as a pharmaceutical agent. The presence of fluorine can increase stability and decrease the reactivity of certain functional groups within the molecule, making the compound more suitable for drug development.

  • Toscano et al. (1977) on synthesis and properties of related compounds (Toscano et al., 1977).
  • Savinova et al. (2020) on the production and chemical transformation of phytosterol to androsta derivatives (Savinova et al., 2020).

Scientific Research Applications

  • Aromatase Inhibitor and Anti-Cancer Agent : This compound is a potent aromatase inhibitor and has shown significant regression of a nitrosomethylurea-induced mammary tumor in rats, suggesting its potential use in cancer therapy (Rowlands et al., 1987).

  • Antiproliferative and Anti-Inflammatory Activities : It exhibits antiproliferative and antiinflammatory activities in mice, indicating its potential as a topical antiinflammatory agent (Wojnar et al., 1986). This is further supported by its use in the synthesis of topical antiinflammatory agents, including 21-thio derivatives of 9 alpha-fluoro-11beta,17 alpha-dihydroxy (Mitsukuchi et al., 1989).

  • Precursor in Steroid Synthesis : It serves as a precursor to various 9 alpha-hydroxysteroids, an important class of compounds in biological research (Kapur et al., 1988).

  • Methodological Developments : The compound has been used in the development of methods for the dehydration of 9α-hydroxyandrost-4-ene-3,17-dione in organic solvents, leading to the almost quantitative formation of androsta-4,9(11)-diene-3,17-dione, a key chemical in biological research (Savinova et al., 2017).

  • Biological Activity Studies : The compound has been studied for its biological activity, demonstrating effectiveness as a sodium-retaining substance but inactivity in thymolytic and anti-inflammatory tests (Rosemberg & Dorfman, 1958).

properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3/t11-,14-,15-,16-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLVPOBNINIXJM-BUMFJRDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(C1=O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Fluoro-11beta-hydroxy-16beta-methylandrosta-1,4-diene-3,17-dione

CAS RN

3109-01-1
Record name Betamethasone-17-ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3109-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betamethasone-17-ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003109011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC52437
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52437
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BETAMETHASONE-17-KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D31QPG5VFR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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